molecular formula C25H25N7O B12476929 N-benzyl-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide

N-benzyl-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide

Cat. No.: B12476929
M. Wt: 439.5 g/mol
InChI Key: HBCGSRGIVZRIGK-UHFFFAOYSA-N
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Description

N-benzyl-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with aniline under basic conditions. This reaction results in the substitution of chlorine atoms with phenylamino groups.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzylamine.

    Attachment of the Alaninamide Moiety: The final step involves the reaction of the intermediate compound with alaninamide under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It could be explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methylethanolamine: A tertiary benzylamine with similar structural features but different functional groups.

    2,4,6-trisubstituted-1,3,5-triazines: Compounds with similar triazine cores but different substituents.

Uniqueness

N-benzyl-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide is unique due to its specific combination of benzyl, phenylamino, and alaninamide groups attached to the triazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H25N7O

Molecular Weight

439.5 g/mol

IUPAC Name

N-benzyl-2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]propanamide

InChI

InChI=1S/C25H25N7O/c1-18(22(33)26-17-19-11-5-2-6-12-19)27-23-30-24(28-20-13-7-3-8-14-20)32-25(31-23)29-21-15-9-4-10-16-21/h2-16,18H,17H2,1H3,(H,26,33)(H3,27,28,29,30,31,32)

InChI Key

HBCGSRGIVZRIGK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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